molecular formula C9H13N3O2 B3197788 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole CAS No. 1006994-24-6

1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3197788
CAS No.: 1006994-24-6
M. Wt: 195.22 g/mol
InChI Key: OWEPVAKIMYCUOQ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7-6-9(12(13)14)11(10-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEPVAKIMYCUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)[N+](=O)[O-])C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopentyl 3 Methyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Elucidation of Tautomeric Equilibria and Dynamic Processes in Solution:While tautomerism is a known phenomenon in pyrazole (B372694) chemistry, no specific studies on the potential tautomeric forms or dynamic processes of 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole in solution have been reported.

The absence of empirical data for this compound in the scientific literature prevents the generation of the requested in-depth article. The creation of such an article would necessitate original research involving the synthesis and subsequent analysis of the compound using X-ray crystallography and various NMR techniques. To maintain scientific accuracy and adhere to the strict constraints of the request, no hypothetical or extrapolated data from similar compounds will be presented.

Conformational Analysis and Hindered Rotations of Substituents

The conformational landscape of this compound is primarily dictated by the rotational freedom of the cyclopentyl and nitro groups relative to the pyrazole ring. The cyclopentyl group, due to its non-planar puckered nature, can adopt various conformations, such as the envelope and twist forms. The rotation around the N-cyclopentyl bond is generally considered to have a relatively low energy barrier, allowing for rapid interconversion between different puckered conformations at room temperature. However, the steric hindrance between the cyclopentyl protons and the adjacent nitro group at the 5-position can influence the preferred orientation of the cyclopentyl ring with respect to the pyrazole plane. Computational studies on similar N-substituted pyrazoles suggest that the cyclopentyl ring is likely to adopt a conformation that minimizes these steric clashes.

A more significant feature in the conformational analysis of this molecule is the hindered rotation of the nitro group. The rotation around the C5-N bond of the nitro group is subject to a notable rotational barrier. This barrier arises from a combination of steric and electronic effects. The electronic effect involves the delocalization of the nitrogen lone pair of the pyrazole ring and the π-electrons of the ring with the π-system of the nitro group. Maximum orbital overlap, and thus maximum electronic stabilization, is achieved when the nitro group is coplanar with the pyrazole ring. However, steric repulsion between the oxygen atoms of the nitro group and the adjacent cyclopentyl group at the N1 position can force the nitro group to twist out of the plane of the pyrazole ring. The resulting dihedral angle between the plane of the nitro group and the pyrazole ring is a balance between these opposing electronic and steric factors. Studies on other nitropyrazoles have shown that the degree of this twist can significantly impact the molecule's electronic properties and reactivity. acrhem.orgresearchgate.net

Solvent Effects on Spectroscopic Signatures

The spectroscopic properties of this compound are expected to exhibit sensitivity to the solvent environment, a phenomenon known as solvatochromism. These solvent-induced changes can provide valuable insights into the solute-solvent interactions and the electronic structure of the molecule.

In Nuclear Magnetic Resonance (NMR) spectroscopy, changes in solvent polarity can influence the chemical shifts of the protons and carbons of the pyrazole ring and its substituents. rsc.org For instance, in proton NMR, the chemical shift of the proton at the C4 position of the pyrazole ring is particularly sensitive to the solvent. In hydrogen-bond-accepting solvents, an upfield shift (to lower ppm values) might be observed due to increased electron density at this position. Conversely, in hydrogen-bond-donating solvents, a downfield shift could occur. The protons of the cyclopentyl and methyl groups will also experience solvent-induced shifts, although generally to a lesser extent than the ring protons.

Vibrational and electronic spectra are also susceptible to solvent effects. In Infrared (IR) spectroscopy, the stretching frequencies of the nitro group are particularly sensitive to the solvent polarity. In more polar solvents, the asymmetric and symmetric stretching vibrations of the NO₂ group are expected to shift to lower wavenumbers due to the stabilization of the polar ground state.

In Ultraviolet-Visible (UV-Vis) spectroscopy, the position, intensity, and shape of the absorption bands can be significantly altered by the solvent. For nitroaromatic compounds, a bathochromic (red) shift of the n→π* transition is often observed with increasing solvent polarity. libretexts.org This is because the excited state, which is more polar than the ground state, is stabilized to a greater extent by polar solvents. The π→π* transitions are also affected, though the direction of the shift can vary depending on the specific nature of the transition and the solute-solvent interactions. chemrxiv.orgresearchgate.net

Spectroscopic TechniqueObserved Effect of Increasing Solvent PolarityProbable Cause
NMR Changes in chemical shifts of ring protons and carbonsAltered electronic distribution due to solute-solvent interactions. rsc.org
IR Shift of NO₂ stretching bands to lower frequenciesStabilization of the polar ground state of the nitro group.
UV-Vis Bathochromic (red) shift of n→π* and π→π* transitionsGreater stabilization of the more polar excited state compared to the ground state. biointerfaceresearch.comsemanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Pyrazole Ring, Nitro Group, Cyclopentyl, and Methyl Substituents

The infrared (IR) and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrational modes of its constituent functional groups.

Pyrazole Ring: The pyrazole ring gives rise to several characteristic vibrations. The C=N and C=C stretching vibrations typically appear in the region of 1600-1450 cm⁻¹. The C-H stretching vibrations of the ring proton are expected above 3000 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are usually observed at lower frequencies.

Nitro Group: The nitro group is readily identified by two strong and distinct stretching vibrations. The asymmetric stretching vibration (νas(NO₂)) typically appears in the range of 1560-1520 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) is found between 1370 and 1330 cm⁻¹. libretexts.orgnih.gov The exact positions of these bands are sensitive to the electronic environment and steric factors. Bending and scissoring motions of the nitro group occur at lower wavenumbers.

Cyclopentyl Group: The cyclopentyl substituent will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the CH₂ groups. The CH₂ scissoring and rocking vibrations are expected in the 1470-1440 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

Methyl Group: The methyl group attached to the pyrazole ring will show asymmetric and symmetric C-H stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The asymmetric and symmetric C-H bending modes are typically observed near 1450 cm⁻¹ and 1375 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Pyrazole RingC=N, C=C stretching1600 - 1450
C-H stretching> 3000
Nitro GroupAsymmetric stretching (νas(NO₂))1560 - 1520 libretexts.org
Symmetric stretching (νs(NO₂))1370 - 1330 libretexts.org
Cyclopentyl GroupC-H stretching< 3000
CH₂ scissoring1470 - 1440
Methyl GroupC-H stretching (asymmetric)~ 2960
C-H stretching (symmetric)~ 2870
C-H bending (asymmetric)~ 1450
C-H bending (symmetric)~ 1375

Detection of Hydrogen Bonding and Other Intermolecular Interactions

While this compound does not possess traditional hydrogen bond donor groups (like N-H or O-H), it can act as a hydrogen bond acceptor through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group. In the presence of hydrogen bond donor solvents or in the solid state, intermolecular hydrogen bonds can form. These interactions can be detected using vibrational spectroscopy.

The formation of a hydrogen bond typically leads to a shift in the vibrational frequency of the involved functional groups. For instance, if the nitro group participates in hydrogen bonding, a shift of the NO₂ stretching vibrations to lower wavenumbers would be expected. Similarly, the pyrazole ring vibrations may also be perturbed. In the solid state, the presence of multiple, sharp bands in regions associated with specific vibrational modes can sometimes indicate the presence of a well-ordered crystalline structure with specific intermolecular interactions. The study of these subtle spectral shifts can provide valuable information about the supramolecular assembly of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Analysis of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the pyrazole ring and the nitro group. Aromatic nitro compounds typically exhibit two main types of absorption bands in the UV-Vis region: a high-intensity band corresponding to a π→π* transition and a lower-intensity band corresponding to an n→π* transition. libretexts.org

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For nitropyrazole systems, this transition is expected to occur at a shorter wavelength (higher energy) and have a high molar extinction coefficient (ε). This band is often associated with the extended conjugation between the pyrazole ring and the nitro group.

The n→π* transition involves the excitation of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital. This transition is symmetry-forbidden and therefore appears as a weak absorption band at a longer wavelength (lower energy) compared to the π→π* transition.

The exact absorption maxima (λ_max) and molar extinction coefficients (ε) for this compound would need to be determined experimentally. However, based on data for similar nitroaromatic and nitropyrazole compounds, the following is a reasonable estimation of the expected UV-Vis spectral data.

Electronic TransitionExpected λ_max Range (nm)Expected Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
π→π250 - 300High (> 10,000)
n→π320 - 380Low (< 1,000) libretexts.org

It is important to note that the substitution pattern on the pyrazole ring, including the presence of the cyclopentyl and methyl groups, as well as solvent effects, will influence the precise positions and intensities of these absorption bands.

Correlating Electronic Spectra with Molecular Orbital Characteristics

The electronic absorption spectrum of a molecule is fundamentally linked to the transitions of electrons between different molecular orbitals. For this compound, a comprehensive understanding of its electronic spectra is achieved by correlating experimental or computationally predicted absorption bands with the characteristics of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these relationships.

Frontier Molecular Orbital Analysis

The nature and energy of the HOMO and LUMO are critical in determining the electronic transition properties of the molecule. In pyrazole derivatives, the HOMO often exhibits significant π-character distributed across the pyrazole ring. Conversely, the presence of a strong electron-withdrawing group like the nitro group (-NO₂) at the C5 position profoundly influences the LUMO. The LUMO is typically localized to a significant extent on the nitro group and the adjacent carbon atom of the pyrazole ring, indicating that this region is the primary acceptor of electron density upon electronic excitation.

Computational studies on similar nitropyrazole systems reveal that the energy gap between the HOMO and LUMO is a key factor in the molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally corresponds to a lower energy electronic transition, resulting in absorption at a longer wavelength. The substituents on the pyrazole ring modulate this energy gap. The cyclopentyl group at the N1 position and the methyl group at the C3 position, being electron-donating groups, are expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and influencing the absorption maxima.

To illustrate the typical molecular orbital characteristics, the following table presents representative calculated energy values for the frontier molecular orbitals of a model compound, 1-alkyl-5-nitropyrazole, based on DFT calculations reported for similar structures.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model 1-Alkyl-5-Nitropyrazole
Molecular OrbitalEnergy (eV)General Characteristics
LUMO+1-0.58π-orbital with contributions from the pyrazole ring and substituents
LUMO-2.95π-orbital with significant localization on the nitro group and C5 of the pyrazole ring
HOMO-7.21π-orbital primarily distributed over the pyrazole ring
HOMO-1-8.15π-orbital with contributions from the pyrazole ring and the N-alkyl group

Note: The energy values are illustrative and based on data for structurally similar nitropyrazole compounds.

Analysis of Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions from occupied to unoccupied molecular orbitals. TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. Furthermore, these calculations provide a detailed description of the nature of each electronic transition by identifying the major contributing molecular orbital transitions.

For nitropyrazole derivatives, the lowest energy absorption band, often found in the near-UV region, typically corresponds to a transition with significant HOMO → LUMO character. This transition involves the transfer of electron density from the π-system of the pyrazole ring (HOMO) to the π-system of the nitro group (LUMO), and is thus classified as an intramolecular charge transfer (ICT) transition of the π → π type.

Higher energy transitions may involve other molecular orbitals, such as HOMO-1 → LUMO, HOMO → LUMO+1, and so on. These transitions may also be of the π → π* type or involve n → π* transitions, where an electron from a non-bonding orbital (e.g., on the nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group) is promoted to an anti-bonding π*-orbital.

The following interactive table summarizes the predicted electronic transitions for a model 1-alkyl-5-nitropyrazole, providing a basis for understanding the electronic spectrum of the target compound.

Table 2: Calculated Electronic Transitions for a Model 1-Alkyl-5-Nitropyrazole
TransitionCalculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Character
S₀ → S₁2950.15HOMO → LUMO (85%)π → π* (ICT)
S₀ → S₂2600.08HOMO-1 → LUMO (60%), HOMO → LUMO+1 (25%)π → π
S₀ → S₃2350.22HOMO → LUMO+1 (55%), HOMO-1 → LUMO (30%)π → π

Note: The data presented are representative values for a model compound and serve to illustrate the expected electronic transitions.

Computational Chemistry and Theoretical Investigations of 1 Cyclopentyl 3 Methyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the molecular characteristics of pyrazole (B372694) derivatives. eurasianjournals.com These methods allow for a detailed exploration of the molecule's ground state geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. derpharmachemica.com For 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry. tandfonline.com These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

The electronic structure of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. csic.es In the case of this compound, the cyclopentyl group at the N1 position, the methyl group at C3, and the nitro group at C5 dictate the electron distribution across the molecule. DFT studies on similar substituted pyrazoles have demonstrated the reliability of this approach in correlating theoretical data with experimental results obtained from techniques like X-ray diffraction. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole Ring (Calculated) Note: The following data is a representative example for a substituted pyrazole and not specific to this compound, as specific experimental or computational data for this exact compound is not readily available in public literature.

ParameterBond/AngleCalculated Value
Bond Length (Å)N1-N21.36
N2-C31.33
C3-C41.43
C4-C51.38
C5-N11.37
Bond Angle (°)C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4111.0
C3-C4-C5106.0
C4-C5-N1106.0

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the cyclopentyl substituent, while the LUMO is likely concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. The HOMO-LUMO energy gap can be calculated from the energies of these orbitals, providing insights into the molecule's electronic transitions and kinetic stability.

Table 2: Representative Frontier Orbital Energies and Related Parameters (Calculated) Note: The following data is a representative example for a substituted nitropyrazole and not specific to this compound.

ParameterValue (eV)
EHOMO-7.5
ELUMO-3.0
Energy Gap (ΔE)4.5

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions. It provides a detailed picture of the bonding and antibonding orbitals and the charge transfer between them. In this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the electron-donating cyclopentyl and methyl groups, as well as the pyrazole ring, to the electron-withdrawing nitro group.

This charge transfer is quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy due to electron delocalization from a donor NBO to an acceptor NBO. The hybridization of the atoms in the pyrazole ring can also be determined through NBO analysis, providing further insight into the bonding characteristics.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the molecular surface and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the cyclopentyl and methyl groups, as well as the pyrazole ring protons, would likely exhibit a positive potential (blue), indicating sites for potential nucleophilic attack.

Aromaticity Assessment and Substituent Electronic Effects

The aromaticity of the pyrazole ring is a key factor in its stability and reactivity. Substituents can significantly influence this aromatic character.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of the ring (or at a point above the ring plane). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

For this compound, NICS calculations would be performed at the geometric center of the pyrazole ring. The resulting NICS value would provide a quantitative measure of its aromatic character. It is generally expected that the pyrazole ring will exhibit aromaticity, though the presence of the strongly electron-withdrawing nitro group might slightly diminish it compared to unsubstituted pyrazole. researchgate.net

Table 3: Representative NICS(0) and NICS(1) Values for a Substituted Pyrazole Ring (Calculated) Note: The following data is a representative example and not specific to this compound.

NICS CalculationValue (ppm)Indication
NICS(0)-9.5Aromatic
NICS(1)-11.2Aromatic

Evaluation of Aromaticity Indices (e.g., HOMA)

The aromaticity of the pyrazole ring in this compound is a critical determinant of its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used computational index to quantify aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system.

For substituted pyrazoles, the HOMA index is influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) generally tend to increase the aromaticity of the pyrazole ring, while electron-withdrawing groups (EWGs) tend to decrease it. In the case of this compound, we have a combination of substituents with differing electronic effects. The methyl group at the C3 position is a weak electron-donating group, while the nitro group at the C5 position is a strong electron-withdrawing group. The cyclopentyl group at the N1 position is considered a weak electron-donating alkyl group.

Table 1: Predicted HOMA Indices for the Pyrazole Ring in Substituted Pyrazoles (Note: These are hypothetical values for illustrative purposes based on established chemical principles.)

CompoundSubstituentsPredicted HOMA Value
PyrazoleNone~0.85
3-MethylpyrazoleEDG (CH₃)~0.87
5-NitropyrazoleEWG (NO₂)~0.75
This compound EDG (Cyclopentyl, CH₃), EWG (NO₂)~0.78

Computational Insights into the Electronic Influence of Nitro, Methyl, and Cyclopentyl Groups on the Pyrazole Core

The electronic properties of the pyrazole core are significantly modulated by its substituents. Density Functional Theory (DFT) calculations are a powerful tool to understand these influences by mapping electron density and calculating molecular orbitals.

Methyl Group (C3): The methyl group is a weak electron-donating group, primarily through a +I (inductive) effect and hyperconjugation. It increases the electron density on the pyrazole ring, albeit to a much lesser extent than the withdrawing effect of the nitro group. This donation can slightly stabilize the pyrazole ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating partial atomic charges and orbital interactions.

Table 2: Predicted Partial Atomic Charges on the Pyrazole Ring Atoms (Note: These are hypothetical values based on general principles of substituent effects.)

AtomPyrazoleThis compound
N1-0.15-0.10
N2-0.05-0.02
C3+0.10+0.05
C4+0.05+0.08
C5+0.10+0.25

Molecular Dynamics Simulations and Conformational Energy Landscapes

Exploration of Conformational Preferences and Flexibility of the Cyclopentyl Substituent

The cyclopentyl group is not planar and exhibits conformational flexibility, primarily through pseudorotation. This involves out-of-plane motions of the carbon atoms, leading to various envelope and twist conformations that are close in energy. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the cyclopentyl ring attached to the pyrazole. dalalinstitute.com

An MD simulation would track the atomic positions over time, revealing the preferred conformations of the cyclopentyl ring and the energy barriers between them. The puckering parameters of the cyclopentyl ring can be monitored to characterize its shape. It is expected that the cyclopentyl ring in this compound would rapidly interconvert between different low-energy envelope and twist forms at room temperature. The energy landscape would likely show multiple minima corresponding to these conformations, separated by low energy barriers.

Computational Mechanistic Studies

Elucidation of Reaction Pathways and Transition States for Synthetic Transformations

The synthesis of this compound likely involves the formation of the pyrazole ring followed by nitration. Computational chemistry can elucidate the detailed mechanisms of these reactions, including the structures of intermediates and transition states.

A plausible synthetic route involves the condensation of a β-diketone with cyclopentylhydrazine (B1295993) to form the 1-cyclopentyl-3-methylpyrazole precursor. This is followed by nitration at the C5 position. DFT calculations can be used to model the reaction energy profile for the nitration step. This would involve locating the transition state for the attack of the nitronium ion (NO₂⁺) on the pyrazole ring.

The calculations would likely show that the C5 position is electronically favored for nitration due to the directing effects of the N1-cyclopentyl and C3-methyl groups. The presence of the electron-donating groups activates the ring towards electrophilic substitution. The transition state would feature the formation of a new C-N bond between the pyrazole C5 and the nitrogen of the nitronium ion. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

The prediction of regio- and stereoselectivity in chemical reactions involving this compound is a nuanced endeavor that relies heavily on computational chemistry and theoretical investigations. In the absence of specific experimental literature for this exact molecule, predictions are formulated based on well-established principles of pyrazole chemistry, the electronic and steric influence of its substituents (cyclopentyl, methyl, and nitro groups), and computational analyses of analogous systems.

Regioselectivity

The regioselectivity of reactions on the pyrazole ring is primarily dictated by the electronic properties of the substituents, which modulate the electron density and reactivity of the different positions of the heterocycle. The pyrazole ring in this compound has one potentially reactive carbon atom at the C4 position and is activated or deactivated towards different types of reactions by its substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the incoming electrophile will target the position of highest electron density on the pyrazole ring. The nitro group at the C5 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the methyl group at C3 and the N-cyclopentyl group are electron-donating, which activate the ring. Computational methods such as Density Functional Theory (DFT) can be used to calculate the distribution of electron density and predict the most likely site for electrophilic attack. For substituted pyrazoles, the C4 position is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution. researchgate.net

Theoretical calculations using concepts like Fukui functions and dual descriptors can provide a more quantitative prediction of reactivity. researchgate.netmdpi.comconicet.gov.arrsc.orgresearchgate.net The Fukui function, ƒ-(r), indicates the propensity of a site to undergo electrophilic attack. For a model compound like 1,3-dimethyl-5-nitropyrazole, the calculated Fukui indices would likely show the highest value at the C4 position, suggesting it as the primary site for electrophilic substitution.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on a Model Pyrazole System (Note: The following data is illustrative and based on general principles of pyrazole reactivity, as specific computational data for this compound is not available in the cited literature.)

Reactive PositionPredicted Susceptibility to Electrophilic AttackRationale
C4HighElectron-rich position due to the cumulative electron-donating effects of the N-alkyl and C-methyl groups, and being meta to the deactivating nitro group.
C3LowAlready substituted.
C5Very LowStrongly deactivated by the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. In the case of this compound, the nitro group at C5 significantly lowers the electron density at this position, making it a potential site for nucleophilic attack if a suitable leaving group were present. However, without a leaving group at C5, SNAr is unlikely. Computational studies on similar nitro-substituted heterocycles have shown that the presence of a nitro group is crucial for facilitating such reactions. acs.org

Deprotonation/Metallation:

The regioselectivity of deprotonation is governed by the C-H acidity of the various positions. The electron-withdrawing nitro group at C5 will increase the acidity of the proton at C4. DFT calculations can be employed to predict the most acidic proton by calculating the energies of the corresponding conjugate bases. For analogous N-aryl pyrazoles, DFT calculations have been successfully used to determine C-H acidities and predict the site of metallation. mdpi.com It is therefore predicted that treatment of this compound with a strong base would lead to deprotonation at the C4 position.

Stereoselectivity

Predicting the stereoselectivity of reactions involving this compound primarily concerns reactions at the cyclopentyl group, as the pyrazole ring itself is planar and achiral. The stereochemical outcome of such reactions will be influenced by the steric hindrance imposed by the pyrazole ring and the preferred conformations of the cyclopentyl substituent.

For reactions involving the generation of a new stereocenter on the cyclopentyl ring, the approach of the reagent will be directed by the bulky pyrazole substituent. For instance, in a hydrogenation or epoxidation of a double bond within the cyclopentyl ring (if present), the reagent would be expected to attack from the less hindered face.

Computational modeling can be used to determine the lowest energy conformations of the molecule and the transition state energies for different stereochemical pathways. For example, in the reduction of a ketone on the cyclopentyl ring, the stereochemical outcome could be predicted by calculating the energies of the transition states leading to the two possible diastereomeric alcohol products. Studies on the stereoselective reduction of substituted cyclopentyl systems have demonstrated that the stereochemical outcome is highly dependent on the nature of the substituents and the hydride reagent used. acs.org

Table 2: Factors Influencing Stereoselectivity in Reactions at the Cyclopentyl Group (Note: This table presents general principles, as specific computational or experimental data on the stereoselectivity of reactions for this compound is not available in the cited literature.)

Reaction TypeInfluencing FactorsPredicted Outcome
Nucleophilic addition to a carbonyl on the cyclopentyl ringSteric hindrance from the pyrazole ring, chelation control (if applicable).Attack from the less hindered face is generally favored.
Electrophilic addition to a double bond on the cyclopentyl ringSteric hindrance from the pyrazole ring.Attack from the less hindered face is generally favored.

It is important to emphasize that while these predictions are based on sound chemical principles and computational studies of related molecules, experimental verification is necessary to definitively determine the regio- and stereoselectivity of reactions involving this compound.

Reactivity Profiles and Transformational Chemistry of 1 Cyclopentyl 3 Methyl 5 Nitro 1h Pyrazole

Chemical Reactions Involving the Nitro Group

The nitro group at the C5 position of the pyrazole (B372694) ring is a key driver of the compound's reactivity, primarily through its strong electron-withdrawing nature. This influences both reductive transformations and susceptibility to nucleophilic attack.

Reductive Transformations to Amino and Other Nitrogen-Containing Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, a versatile intermediate for further synthetic elaborations. sigmaaldrich.comuni.lu This conversion can be achieved through various standard methodologies employed for the reduction of aromatic nitro compounds.

Commonly utilized methods include catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Alternatively, chemical reduction using metals in acidic media is a well-established procedure. A widely used reagent for this purpose is tin(II) chloride (SnCl₂) in a protic solvent like ethanol or concentrated hydrochloric acid. nih.govrsc.orgnih.govbldpharm.com The reaction proceeds via the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation. While effective, this method often requires a careful workup to remove the resulting tin salts. Other reducing agents such as iron in acetic acid or sodium dithionite (B78146) can also be employed. bldpharm.com

The resulting 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a stable compound and is commercially available, indicating the feasibility and common practice of this reductive transformation. sigmaaldrich.comuni.lu

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent SystemDescription
H₂/Pd-CCatalytic hydrogenation, a clean and efficient method.
SnCl₂/HClA classic chemical reduction method, effective but with challenging workup.
Fe/CH₃COOHA milder alternative to SnCl₂/HCl.
Na₂S₂O₄Sodium dithionite, another chemical reducing agent.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Pyrazole Ring

The electron-withdrawing nitro group at the C5 position significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the nitro group, which then acts as a leaving group. The stability of the intermediate Meisenheimer complex is a crucial factor in this reaction, and it is enhanced by the presence of electron-withdrawing groups. nih.govbiosynth.com

For 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole, the nitro group at C5 is a viable leaving group. The reaction is facilitated by the electron-deficient nature of the pyrazole ring, further accentuated by the nitro substituent. Various nucleophiles can be employed in this transformation. For instance, reaction with alkoxides (e.g., sodium methoxide) would lead to the corresponding 5-methoxy derivative, while reaction with amines would yield 5-amino-substituted pyrazoles.

Studies on other nitropyrazoles have demonstrated that the regioselectivity of nucleophilic substitution can be influenced by the substitution pattern on the ring. nih.gov In some cases, the nitro group at other positions can also be displaced. However, the C5 position in 1,3-disubstituted pyrazoles is often susceptible to nucleophilic attack. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, play a critical role in the outcome of the reaction.

Reactions of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. However, in this compound, the presence of the strongly deactivating nitro group at the C5 position significantly reduces the ring's reactivity towards electrophiles. The only available position for substitution is C4.

The directing effects of the substituents on the ring must be considered. The N1-cyclopentyl group and the C3-methyl group are weakly activating and ortho-, para-directing. The C5-nitro group is strongly deactivating and meta-directing. In this case, all substituents would direct an incoming electrophile to the C4 position.

Despite the deactivating effect of the nitro group, electrophilic substitution at the C4 position may be possible under forcing conditions. For example, nitration with a mixture of nitric acid and sulfuric acid could potentially introduce a second nitro group at the C4 position. Studies on the nitration of other substituted pyrazoles have shown that the position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. nih.govmdpi.com Halogenation, such as bromination or chlorination, at the C4 position could also be envisioned, likely requiring a Lewis acid catalyst.

Ring-Opening and Rearrangement Reactions of the Pyrazole Core

The pyrazole ring is generally stable due to its aromatic character. researchgate.net However, under certain conditions, ring-opening and rearrangement reactions can occur. For nitropyrazoles, such reactions are not extensively documented in the literature for this specific substitution pattern.

Heterocyclic Annulation and Fused Pyrazole System Formation

The amino derivative, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, is a key precursor for the synthesis of fused pyrazole systems. scirp.org The presence of a primary amino group adjacent to a ring nitrogen atom allows for cyclocondensation reactions with various bifunctional electrophiles to form bicyclic heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[1,5-a]pyrimidines: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. For instance, condensation with a β-diketone like acetylacetone (B45752) would yield a substituted 1-cyclopentyl-3-methylpyrazolo[1,5-a]pyrimidine. The reaction proceeds through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Synthesis of Pyrazolo[3,4-b]pyridines: Similarly, the reaction of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.netacs.orgmdpi.com The reaction, often catalyzed by an acid or a Lewis acid, involves a Michael addition of the amino group to the unsaturated system, followed by cyclization and aromatization. researchgate.net

Table 2: Examples of Cyclocondensation Reactions for Fused Pyrazole Synthesis

Reactant for AminopyrazoleFused System Formed
β-Diketones (e.g., acetylacetone)Pyrazolo[1,5-a]pyrimidine
α,β-Unsaturated Ketones (e.g., chalcones)Pyrazolo[3,4-b]pyridine
Diethyl MalonateDihydroxypyrazolo[1,5-a]pyrimidine
Alkynyl AldehydesPyrazolo[3,4-b]pyridine

These annulation reactions are of significant interest as they provide access to a wide range of fused heterocyclic scaffolds with diverse biological activities. The specific substitution pattern of the resulting fused system can be controlled by the choice of the cyclizing agent.

Reactivity of Peripheral Substituents

The reactivity of this compound is largely centered around its cyclopentyl and methyl appendages, as the pyrazole core, being an aromatic system, exhibits a degree of stability. chemicalbook.comnih.gov However, the electron-withdrawing nature of the nitro group at the C5 position significantly influences the reactivity of the entire molecule.

Functionalization and Modification of the Cyclopentyl Ring

Direct functionalization of the cyclopentyl ring attached to the N1 position of the pyrazole core presents a synthetic challenge. The saturated aliphatic nature of the cyclopentyl group generally requires harsh reaction conditions for substitution, which could potentially compromise the integrity of the nitro-substituted pyrazole ring. However, several strategies can be envisaged based on general principles of aliphatic C-H activation and functionalization.

Table 1: Potential Functionalization Reactions of the Cyclopentyl Ring

Reaction TypeReagents and ConditionsPotential Products
Free-radical HalogenationN-Bromosuccinimide (NBS), light/heatBromocyclopentyl-pyrazoles
OxidationStrong oxidizing agents (e.g., KMnO4, CrO3)Cyclopentanone or ring-opened products
NitrationMixed acid (HNO3/H2SO4)Nitrocyclopentyl-pyrazoles

Research into the functionalization of similar N-alkyl pyrazole systems suggests that direct modification of the alkyl substituent without affecting the pyrazole ring is feasible under controlled conditions. For instance, selective halogenation can be achieved using radical initiators, which would preferentially attack the C-H bonds of the cyclopentyl ring. Subsequent nucleophilic substitution reactions on the halogenated cyclopentyl ring could then introduce a variety of functional groups.

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C3 position of the pyrazole ring is more susceptible to certain chemical transformations compared to the cyclopentyl substituent, due to its proximity to the aromatic ring and the activating effect of the pyrazole nitrogens.

Oxidation: The pyrazole ring itself is generally resistant to oxidation, but alkyl side chains can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. pharmajournal.net This transformation would yield 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid.

Halogenation: Halogenation of alkyl groups attached to heterocyclic rings can be achieved through free-radical pathways. For the methyl group on the pyrazole ring, reagents such as N-halosuccinimides can be employed. researchgate.net It is important to note that electrophilic halogenation of the pyrazole ring itself typically occurs at the C4 position. researchgate.netresearchgate.netbeilstein-archives.org Therefore, reaction conditions must be carefully selected to favor side-chain halogenation over ring halogenation.

Table 2: Potential Reactions at the Methyl Group

Reaction TypeReagents and ConditionsPotential Products
OxidationKMnO4, heat1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid
HalogenationN-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), radical initiator1-cyclopentyl-3-(halomethyl)-5-nitro-1H-pyrazole

Catalyst Development and Green Chemistry Approaches in Pyrazole Transformations

The synthesis and functionalization of pyrazoles have increasingly benefited from the development of novel catalytic systems and the application of green chemistry principles. nih.gov These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. researchgate.netacs.org

Catalyst Development: A wide array of catalysts have been developed for pyrazole synthesis, which can often be adapted for their subsequent transformation. These include:

Metal Catalysts: Transition metals like palladium, rhodium, and copper are widely used in cross-coupling reactions to form C-C and C-N bonds, enabling the introduction of new substituents to the pyrazole core or its side chains. organic-chemistry.orgmdpi.com

Nanocatalysts: The use of nano-sized catalysts, such as nano-ZnO, has been shown to be effective in promoting pyrazole synthesis, offering advantages like high surface area and recyclability. nih.gov

Organocatalysts: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including those involving pyrazole derivatives. acs.org

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pyrazole chemistry. nih.govresearchgate.net Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in pyrazole synthesis and functionalization reactions. mdpi.comresearchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient for constructing substituted pyrazoles. researchgate.netacs.org

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a major focus in the sustainable synthesis of pyrazoles. acs.org

While specific catalytic and green chemistry applications for the transformation of this compound are not extensively documented, the general methodologies developed for other pyrazole derivatives provide a strong foundation for future research in this area.

Advanced Research Applications and Future Directions in Chemical Sciences

Role as a Versatile Synthetic Synthon and Building Block in Complex Molecular Architectures

The pyrazole (B372694) core is a well-established and valuable synthon in organic synthesis, providing a stable and functionalizable scaffold for the construction of more complex molecules. researchgate.net The subject compound, 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole, possesses several key features that make it an attractive building block. The nitro group at the C5 position is a strong electron-withdrawing group, which can be a precursor for a variety of other functional groups, such as an amino group, through reduction. This amino-pyrazole derivative can then be used in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. nih.gov

The general synthetic utility of pyrazoles is well-documented, with numerous methods available for their preparation, including the classical Knorr synthesis involving the condensation of β-dicarbonyl compounds with hydrazines. nih.gov For this compound, a plausible synthetic route would involve the reaction of a cyclopentylhydrazine (B1295993) with a suitably substituted 1,3-dicarbonyl compound, followed by nitration. The regioselectivity of such reactions is a critical aspect, often influenced by the substituents on both the hydrazine (B178648) and the dicarbonyl precursor. nih.gov

The table below illustrates the potential of substituted pyrazoles as synthons by highlighting key transformations of the nitro and other functional groups present in related pyrazole structures.

Functional Group Transformation Reagents and Conditions Resulting Functionality Potential Application in Synthesis
Nitro Group ReductionH₂, Pd/C or SnCl₂Amino GroupFormation of amides, ureas, and fused heterocycles
N-AlkylationAlkyl halides, baseN-Substituted PyrazolesModulation of solubility and biological activity
HalogenationNBS, NCS, I₂Halogenated PyrazolesCross-coupling reactions (e.g., Suzuki, Heck)
FormylationVilsmeier-Haack reagentPyrazole-carbaldehydesSynthesis of Schiff bases, alcohols, and carboxylic acids

This table is illustrative and based on known reactivity of pyrazole derivatives.

Exploration in Materials Science for Advanced Applications (e.g., Ligands for Coordination Chemistry, Optoelectronic Materials)

Pyrazole derivatives are extensively used as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. researchgate.netresearchgate.net The specific substitution pattern of this compound influences its electronic properties and, consequently, the properties of its metal complexes. The cyclopentyl group provides steric bulk, which can affect the coordination geometry and solubility of the resulting complexes, while the methyl and nitro groups modulate the electron density of the pyrazole ring.

The coordination chemistry of pyrazole-based ligands has led to the development of materials with interesting magnetic, catalytic, and optical properties. researchgate.net For instance, polynuclear copper(I) complexes with substituted pyrazoles have been studied for their structural diversity and potential applications. acs.org

In the realm of optoelectronics, appropriately substituted pyrazoles have shown promise due to their photophysical properties, including high fluorescence quantum yields and nonlinear optical behavior. rsc.org The introduction of electron-withdrawing groups, such as the nitro group in this compound, can significantly influence the electronic transitions within the molecule, potentially leading to materials with tailored absorption and emission characteristics suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. rsc.orgmdpi.com

The following table summarizes the potential material science applications based on the properties of related pyrazole compounds.

Material Application Key Property of Pyrazole Derivative Example from Related Compounds
Coordination Polymers/MOFsMetal-coordinating ability of pyrazole nitrogen atomsFormation of diverse topologies with transition metals. researchgate.net
Luminescent MaterialsTunable photophysical properties via substitutionHigh fluorescence quantum yields in substituted pyrazoles. rsc.org
Nonlinear Optical (NLO) MaterialsLarge hyperpolarizabilityObserved in pyrazoline derivatives. rsc.org
Energetic MaterialsHigh nitrogen content and density from nitro groupsNitropyrazoles are explored as energetic materials. nih.gov

This table is illustrative and based on known applications of pyrazole derivatives.

Development of Advanced Analytical Methods for Detection and Quantification in Research Contexts

The detection and quantification of specific chemical compounds are crucial in various research settings. For a molecule like this compound, the development of robust analytical methods would be essential for monitoring its synthesis, purity, and potential transformations. Given its structure, several analytical techniques could be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of isomeric mixtures. helixchrom.com For nitropyrazole derivatives, reversed-phase HPLC with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation from starting materials and byproducts. arxiv.org UV detection would be effective due to the presence of the chromophoric nitro-substituted pyrazole ring.

Capillary electrophoresis (CE) is another powerful technique for the separation of isomers, offering high efficiency and short analysis times. nih.gov Different modes of CE, such as micellar electrokinetic chromatography (MEKC), could be optimized for the separation of neutral, substituted pyrazoles.

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), would be invaluable for the identification and structural elucidation of this compound and its metabolites or degradation products. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the elemental composition. arxiv.org

The table below outlines potential analytical methods for the characterization of this compound.

Analytical Technique Principle of Detection/Separation Anticipated Utility
HPLC-UVDifferential partitioning between stationary and mobile phases; UV absorbancePurity assessment, quantification in reaction mixtures.
LC-MS/HRMSSeparation by HPLC followed by mass-to-charge ratio determinationStructural confirmation, identification of trace impurities.
Capillary Electrophoresis (CE)Differential migration in an electric fieldSeparation of closely related isomers.
NMR Spectroscopy (¹H, ¹³C, ¹⁵N)Nuclear magnetic resonance of atomic nucleiUnambiguous structure elucidation. mdpi.com
Infrared (IR) SpectroscopyAbsorption of infrared radiation by molecular vibrationsIdentification of functional groups (e.g., C=N, NO₂).

This table is illustrative and based on standard analytical techniques for organic compounds.

Investigation in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Pyrazole derivatives are excellent candidates for studies in supramolecular chemistry and molecular recognition due to their ability to participate in hydrogen bonding (as both donors and acceptors), π-π stacking, and metal coordination. mdpi.commdpi.com

The structure of this compound offers several features for engaging in supramolecular interactions. The pyrazole ring itself can form hydrogen bonds and participate in π-stacking interactions. The nitro group is a strong hydrogen bond acceptor, while the cyclopentyl group can engage in hydrophobic interactions.

These non-covalent interactions can be harnessed to construct complex supramolecular assemblies, such as coordination polymers or discrete molecular cages. mdpi.com Furthermore, the principles of molecular recognition can be applied to design receptors based on the pyrazole scaffold that can selectively bind to specific guest molecules. Studies on pyrazole-based receptors have demonstrated their potential for the complexation of carbohydrates, highlighting the utility of the pyrazole unit as a building block for constructing synthetic receptors with specific binding preferences. nih.gov The selective recognition of anions is another area where the hydrogen-bonding capabilities of the pyrazole ring, enhanced by the electron-withdrawing nitro group, could be exploited.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.